molecular formula C21H24N2O4 B557424 Fmoc-lys-OH CAS No. 105047-45-8

Fmoc-lys-OH

Cat. No. B557424
CAS RN: 105047-45-8
M. Wt: 368,42 g/mole
InChI Key: YRKFMPDOFHQWPI-IBGZPJMESA-N
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Description

Fmoc-lys-OH is a type of FMOC (9H-fluoren-9-ylmethoxycarbon) and N-IVDDE (1- (4,4-Dimethyl-2,6-dioxo-cyclohexylidene)-3-methyl-butyl) double protected amino acid (lysine). It plays a crucial role during peptide manufacturing . It is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis .


Synthesis Analysis

This compound is used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates. The differentially protected Fmoc-Lys- (Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described. A double Boc protection is optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several components. The structure, properties, spectra, suppliers and links for Fmoc-Lys (Me,Boc)-OH and Fmoc-Lys (Boc)-Oh have been provided .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates . It is also used in the synthesis of protected amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are complex. The empirical formula is C21H24N2O4 . More detailed information about its physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

  • Supramolecular Hydrogels : Fmoc-Lys-OH is used in the formation of supramolecular hydrogels, which have applications in the biomedical field due to their biocompatible and biodegradable properties. These gels exhibit antimicrobial activity, a property enhanced by incorporating colloidal and ionic silver mixtures (Croitoriu et al., 2021).

  • Peptide Synthesis : this compound is utilized in the synthesis of polypeptides, which are significant for understanding physiological processes and potential disease treatments. It's used as a building block for complex peptide chains, showcasing its importance in peptide synthesis and modification (Zhao Yi-nan & Melanie Key, 2013).

  • Peptide Ligation : Azido-protected this compound is synthesized for use in peptide condensation processes. It plays a crucial role in peptide ligation, a process essential in protein and peptide chemistry (Katayama et al., 2008).

  • Radioactive Labeling : Fmoc-lys(HYNIC-Boc)-OH is synthesized for the solid-phase synthesis of 99mTc-labeled peptides, which are significant in medical imaging and diagnostics (Surfraz et al., 2007).

  • Insulin Analogs Synthesis : Fmoc-Lys(Pac)-OH is instrumental in the synthesis of novel insulin analogs. These analogs demonstrate varied binding affinity to insulin receptors, indicating potential in diabetes treatment research (Žáková et al., 2007).

  • Glycopeptide Synthesis : It is used in the synthesis of fluorescein-labelled O-dimannosylated peptides, highlighting its role in the preparation of complex molecular structures for biological evaluation (Kowalczyk et al., 2009).

  • Study of Peptide Secondary Structures : Fmoc as an N-α-protecting group in peptides helps in studying peptide secondary structures. The deprotection of Fmoc groups and its influence on the secondary structure of peptides is a significant area of research (Larsen et al., 1993).

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including this compound, are used in the development of antibacterial and anti-inflammatory biomedical materials. These materials show significant potential in hindering bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).

Mechanism of Action

Safety and Hazards

Fmoc-lys-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Fmoc-lys-OH has potential applications in the field of biomedical engineering. For instance, it has been used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates for cancer diagnosis and treatment . It also has potential applications in the field of peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the process of peptide chain assembly . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

This compound influences cell function by contributing to the structure and function of proteins synthesized within the cell . It can affect cell signaling pathways, gene expression, and cellular metabolism indirectly through the proteins it helps synthesize .

Molecular Mechanism

The mechanism of action of this compound is primarily through its role in peptide synthesis . The Fmoc group is removed by base, usually piperidine, allowing the peptide chain to be extended . This process can influence enzyme activation, binding interactions with biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, particularly during the process of peptide synthesis . The stability of this compound is crucial for successful peptide synthesis, and any degradation can impact the final product .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal allows for the addition of other amino acids to the growing peptide chain .

Transport and Distribution

In the context of peptide synthesis, this compound is transported and distributed within cells as part of the larger peptide chain . Its distribution would therefore be influenced by the localization of the synthesized peptide.

Subcellular Localization

The subcellular localization of this compound would be determined by the peptide it is incorporated into. Post-translational modifications and targeting signals on the peptide could direct it to specific compartments or organelles within the cell .

properties

IUPAC Name

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFMPDOFHQWPI-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426671
Record name FMOC-LYS-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105047-45-8
Record name FMOC-LYS-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-6-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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